molecular formula C21H26N4O3 B5602523 3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5602523
M. Wt: 382.5 g/mol
InChI Key: GTTLEPQHZOOFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.20049070 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound is part of a broader class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been synthesized and evaluated for their potential in various biological activities. For instance, Caroon et al. (1981) investigated a series of these compounds for their antihypertensive properties in rats, revealing significant findings in the domain of blood pressure regulation without evidence of beta-adrenergic blocking activity, highlighting their potential as alpha-adrenergic blockers (Caroon et al., 1981). Similarly, Guillon et al. (2020) synthesized a quinoxaline derivative showing cytotoxic potential against several human leukemia cell lines, which underscores the compound's potential in cancer research (Guillon et al., 2020).

Chemical Synthesis and Reactivity

Lisovenko et al. (2016) demonstrated the three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, highlighting the compound's versatility in synthesizing complex molecular architectures (Lisovenko et al., 2016). Furthermore, the work by Refaat et al. (2004) on synthesizing various quinoxaline derivatives, including antimicrobial assessments, points towards the importance of these compounds in developing new antimicrobial agents (Refaat et al., 2004).

Potential in Drug Development

Research by Xie et al. (2019) on metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones presents a new method for preparing bioactive quinoxaline derivatives, suggesting avenues for drug synthesis and development (Xie et al., 2019). Additionally, the exploration of spirolactams as pseudopeptides for peptide synthesis by Fernandez et al. (2002) indicates the compound's utility in creating constrained surrogates for bioactive peptides (Fernandez et al., 2002).

Properties

IUPAC Name

3-pentan-2-yl-8-(quinoxaline-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-5-15(2)25-14-21(28-20(25)27)8-12-24(13-9-21)19(26)16-6-4-7-17-18(16)23-11-10-22-17/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTLEPQHZOOFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=C4C(=CC=C3)N=CC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.